2-(6-Amino-1H-indazol-1-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-1H-indazol-1-YL)acetonitrile is a heterocyclic compound that contains an indazole ring system. Indazole derivatives are known for their wide range of biological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring, followed by functionalization to introduce the amino group at the 6-position . The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-1H-indazol-1-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
2-(6-Amino-1H-indazol-1-YL)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(6-Amino-1H-indazol-1-YL)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation in cancer cells or disruption of microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Indazol-1-yl)acetonitrile
- 6-Amino-1H-indazole
- 1H-Indazole-6-carbonitrile
Uniqueness
2-(6-Amino-1H-indazol-1-YL)acetonitrile is unique due to the presence of both the amino group at the 6-position and the acetonitrile group, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
2-(6-aminoindazol-1-yl)acetonitrile |
InChI |
InChI=1S/C9H8N4/c10-3-4-13-9-5-8(11)2-1-7(9)6-12-13/h1-2,5-6H,4,11H2 |
InChI Key |
MQKOZSMSVQAZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.